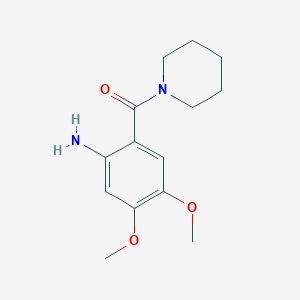
N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the empirical formula C6H5F3N2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring with a trifluoromethyl group attached to it . The trifluoromethyl group is known for its unique physicochemical properties, including a small van der Waals radius (1.47 Å) and high electronegativity (3.98) .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Catalytic and Synthetic Roles : The compound and its derivatives have been employed in various synthetic methodologies, including catalysis and the formation of complex organic structures. For instance, pyridinium N-(heteroaryl)aminides, closely related to N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine, serve as synthetic equivalents in gold-catalyzed cycloaddition reactions, facilitating access to imidazo-fused heteroaromatics (Garzón & Davies, 2014). Similarly, group 3 metal complexes catalyze the aminomethylation of ortho-C-H bonds in pyridines, showcasing the versatility of such compounds in enhancing synthetic routes (Nagae et al., 2015).
Material Science and Coordination Chemistry
Coordination Polymers and Metal-Organic Frameworks (MOFs) : Compounds incorporating this compound have been pivotal in constructing coordination polymers and MOFs, exhibiting unique structural and functional properties. For example, helical silver(I) coordination polymers were synthesized using this compound, demonstrating the influence of ligand design on the formation of complex architectures and potential applications in luminescence and catalysis (Zhang et al., 2013).
Organic Electronic Materials
Photophysical Properties : The structural flexibility and electronic nature of this compound derivatives contribute to their application in electronic materials. These compounds can participate in the development of materials with specific photophysical properties, such as dual-emission MOFs, which are explored for applications in white-light phosphors and other optoelectronic devices (Liu et al., 2012).
Ligand Design for Coordination Complexes
Catalysis and Activation : The structural design of this compound facilitates its use as a ligand in coordination chemistry, affecting catalysis and the activation of small molecules. Its utility in creating complexes that catalyze Suzuki cross-coupling reactions and the activation of aryl chlorides exemplifies its role in developing novel catalysts (Deeken et al., 2006).
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)10-2-1-5-17-11(10)18-8-9-3-6-16-7-4-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJTOYZLYIAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

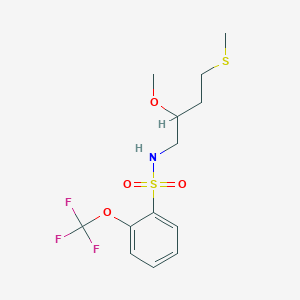
![(5R,8S)-10-((4-fluoro-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2585351.png)
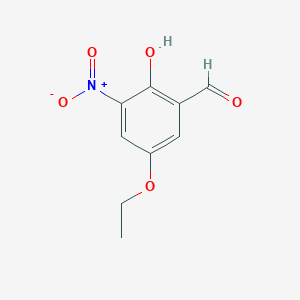
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2585355.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-ethoxybenzoate](/img/structure/B2585357.png)
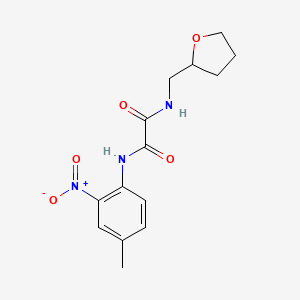
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2585360.png)
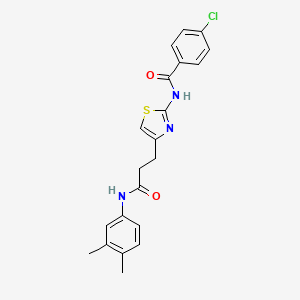
![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585365.png)
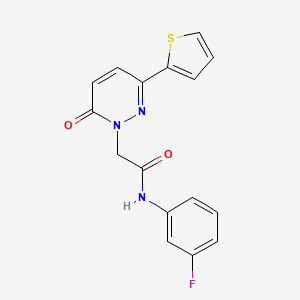
![Tert-butyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2585367.png)


